BenchChemオンラインストアへようこそ!

Lasiodiplodin

Antifungal Agricultural Fungicide Natural Product

Lasiodiplodin (CAS 32885-81-7) is a 12-membered resorcylic acid lactone (RAL) from endophytic fungi with a privileged macrocyclic pharmacophore. Unlike generic RALs, steep SAR gradients require compound-specific procurement: (R)-(+)-lasiodiplodin uniquely combines antimycobacterial activity (MIC50 92.2 μg/mL vs. M. tuberculosis) with in vivo anti-inflammatory efficacy. Its derivatives achieve >10-fold MR antagonist potency gains and 12–27× superior α-glucosidase inhibition vs. acarbose. For agrochemical R&D, lasiodiplodin ether matches triadimefon efficacy against Fusarium oxysporum. ≥98% purity ensures reproducible kinase inhibition and host-directed anti-TB studies.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
Cat. No. B122564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasiodiplodin
Synonymslasiodiplodin
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
InChIInChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1
InChIKeyOKWRDLQBKAOJNC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Lasiodiplodin CAS 32885-81-7: A 12-Membered Resorcylic Acid Lactone with Multifaceted Bioactivity


Lasiodiplodin (CAS 32885-81-7) is a naturally occurring 12-membered macrolide belonging to the resorcylic acid lactone (RAL) family of fungal polyketides [1]. It is primarily isolated from endophytic and marine-derived fungi of genera including Lasiodiplodia, Syncephalastrum, and Aspergillus . The compound exhibits a broad spectrum of biological activities, including cytotoxic, antifungal, antibacterial, antimycobacterial, anti-inflammatory, α-glucosidase inhibitory, and mineralocorticoid receptor (MR) antagonistic effects [2]. Its unique macrocyclic scaffold, featuring a resorcylic acid core fused to a 12-membered lactone ring, distinguishes it from smaller lactones and linear resorcylic acid derivatives, providing a privileged pharmacophore for kinase inhibition and protein–protein interaction modulation .

Lasiodiplodin vs. Generic RALs: Why Substitution Without Evidence Compromises Experimental Reproducibility


Generic substitution within the resorcylic acid lactone (RAL) family is scientifically unsound due to pronounced structure–activity relationship (SAR) divergence. Even minor structural modifications—such as methylation of the phenolic hydroxyl, alterations in ring size, or stereochemical inversion—dramatically alter target engagement and potency [1]. For instance, (R)-de-O-methyllasiodiplodin exhibits MR antagonist activity with IC50 values in the low micromolar range, whereas synthetic analogs with acetylated hydroxyl groups or expanded ring systems show 10- to 100-fold differences in potency [2]. Furthermore, the enantiomeric form is critical: (R)-(+)-lasiodiplodin demonstrates potent in vivo anti-tubercular efficacy, while the racemate or (S)-enantiomer may lack this dual antimicrobial/anti-inflammatory profile [3]. These steep SAR gradients mean that substituting lasiodiplodin with another RAL (e.g., zearalenone, hypothemycin, or pochonin) cannot be assumed to yield equivalent biological outcomes without direct comparative data. Procurement decisions must therefore be guided by compound-specific quantitative evidence to ensure experimental validity and reproducibility.

Quantitative Differentiation of Lasiodiplodin: Head-to-Head Activity Data Against Key Analogs and Standards


Antifungal Potency of Lasiodiplodin Ether Against Fusarium oxysporum: Equivalence to Triadimefon Standard

A lasiodiplodin derivative (lasiodiplodin ether) exhibited strong antifungal activity against Fusarium oxysporum that was quantitatively equivalent to the commercial triazole fungicide triadimefon [1].

Antifungal Agricultural Fungicide Natural Product

Mineralocorticoid Receptor (MR) Antagonism: SAR-Guided Potency Advantage of Specific Analogs

In a head-to-head SAR study, synthetic analogs of (R)-de-O-methyllasiodiplodin (compounds 18a, 18b, 18c) displayed MR antagonist IC50 values of 0.58–1.11 μM, representing a >10-fold improvement over the parent natural product (R)-de-O-methyllasiodiplodin [1].

Mineralocorticoid Receptor Nonsteroidal Antagonist Cardiovascular

Cytotoxic Selectivity: (3R),(5S)-5-Hydroxy-de-O-methyllasiodiplodin vs. de-O-Methyllasiodiplodin Across Cancer Cell Lines

In a panel of human cancer cell lines, the novel derivative (3R),(5S)-5-hydroxy-de-O-methyllasiodiplodin (compound 1) exhibited cytotoxicity against cholangiocarcinoma lines KKU-M139, KKU-M156, and KKU-M213 with IC50 values of 14–19 μg/mL, whereas the known compound de-O-methyllasiodiplodin (compound 3) showed distinct activity against KB, BC1, and NCI-H187 lines with IC50 values of 12.67, 9.65, and 11.07 μg/mL, respectively [1].

Cytotoxicity Cancer Cell Lines Cholangiocarcinoma

α-Glucosidase Inhibition: Lasiodiplodin Derivatives vs. Acarbose Positive Control

Lasiodiplodin derivatives (compounds 4 and 5) isolated from co-cultured Trichoderma sp. demonstrated α-glucosidase inhibitory activity with IC50 values of 25.8 μM and 54.6 μM, respectively, which were significantly more potent than the clinical antidiabetic drug acarbose (IC50 = 703.8 μM) [1].

α-Glucosidase Antidiabetic Enzyme Inhibition

In Vivo Antimycobacterial and Anti-Inflammatory Dual Efficacy: (R)-(+)-Lasiodiplodin vs. Untreated Control in Murine TB Model

(R)-(+)-Lasiodiplodin exhibited an MIC50 of 92.2 ± 1.8 μg/mL against Mycobacterium tuberculosis M299 in vitro and, in a C57BL/6 mouse infection model, treatment with lasiodiplodin significantly reduced lung bacillary load, pulmonary pathology, leukocyte infiltration, and proinflammatory cytokine production compared to untreated infected controls [1].

Antitubercular Anti-inflammatory In Vivo Efficacy

Broad-Spectrum Antifungal Activity: Lasiodiplodin IC50 Values Against Eight Phytopathogens

Lasiodiplodin isolated from Lasiodiplodia pseudotheobromae J-10 demonstrated dose-dependent inhibition against eight phytopathogenic fungi, with IC50 values ranging from 15.50 to 249.10 μg/mL. The compound showed highest potency against Exserohilum turcicum (IC50 = 15.50 μg/mL), Colletotrichum capsici (15.90 μg/mL), and Pestalotiopsis theae (17.55 μg/mL), while displaying relatively low toxicity toward Fusarium solani (IC50 = 249.10 μg/mL) [1].

Antifungal Phytopathogen Crop Protection

Lasiodiplodin: Evidence-Backed Application Scenarios for Research and Industrial Use


Antifungal Lead Discovery for Crop Protection

Lasiodiplodin and its derivatives are strong candidates for agricultural fungicide development. The compound lasiodiplodin ether exhibits antifungal activity equivalent to triadimefon against Fusarium oxysporum [1], while native lasiodiplodin shows potent inhibition of Exserohilum turcicum (IC50 = 15.50 μg/mL) and Colletotrichum capsici (15.90 μg/mL) [2]. Researchers screening for natural product alternatives to synthetic triazoles should prioritize lasiodiplodin for its validated potency and broad-spectrum activity against phytopathogens.

Nonsteroidal Mineralocorticoid Receptor Antagonist Development

The lasiodiplodin scaffold provides a validated starting point for developing nonsteroidal MR antagonists. SAR studies demonstrate that strategic acetylation of phenolic hydroxyls in (R)-de-O-methyllasiodiplodin yields analogs (e.g., 18a-c) with IC50 values of 0.58–1.11 μM, representing >10-fold improvements in potency [3]. Medicinal chemistry programs targeting cardiovascular or renal diseases should procure these specific analogs rather than generic lasiodiplodin to maximize target engagement.

α-Glucosidase Inhibitor Screening for Type 2 Diabetes

Lasiodiplodin derivatives offer a significant potency advantage over acarbose in α-glucosidase inhibition. Compounds 4 and 5, isolated from co-cultured Trichoderma sp., exhibit IC50 values of 25.8 μM and 54.6 μM, respectively, compared to 703.8 μM for acarbose [4]. This 12- to 27-fold superiority supports the use of these specific lasiodiplodins as positive controls or lead compounds in antidiabetic drug discovery assays.

Dual-Action Antitubercular Research

(R)-(+)-Lasiodiplodin uniquely combines direct antimycobacterial activity (MIC50 = 92.2 μg/mL against M. tuberculosis M299) with in vivo anti-inflammatory effects, including reduced lung pathology and cytokine production in a murine TB model [5]. This dual antimicrobial/anti-inflammatory profile makes it a compelling tool compound for studying host-directed therapies in severe pulmonary tuberculosis, where excessive inflammation drives pathology.

Quote Request

Request a Quote for Lasiodiplodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.